2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride
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Overview
Description
2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride is a diazonium compound with the molecular formula C15H14N3O2Cl. It is known for its applications in organic synthesis, particularly in the formation of azo compounds through diazo coupling reactions. This compound is characterized by the presence of a diazonium group, which is highly reactive and can participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride typically involves the diazotization of 2-Methoxy-5-methyl-4-(phenylcarbamoyl)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting diazonium salt is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride undergoes several types of chemical reactions, including:
Diazo Coupling Reactions: This compound readily reacts with phenols, amines, and other nucleophiles to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.
Common Reagents and Conditions
Diazo Coupling: Typically involves the use of phenols or amines in an alkaline medium.
Sandmeyer Reaction: Utilizes copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) as catalysts.
Major Products
Azo Compounds: Formed through diazo coupling, these compounds are often used as dyes and pigments.
Substituted Aromatics: Products of Sandmeyer reactions, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of pigments, dyes, and other colorants.
Mechanism of Action
The primary mechanism of action for 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylbenzenediazonium chloride: Lacks the phenylcarbamoyl group, making it less versatile in certain reactions.
4-Phenylcarbamoylbenzenediazonium chloride: Does not have the methoxy and methyl substituents, which can affect its reactivity and solubility.
Uniqueness
2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride is unique due to the presence of both methoxy and phenylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its simpler analogs.
Properties
IUPAC Name |
2-methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)15(19)17-11-6-4-3-5-7-11;/h3-9H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQYYDRDWIEWEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)[N+]#N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27761-27-9 (Parent) |
Source
|
Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14726-28-4 |
Source
|
Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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